Ionóforo de Ftalato I

Descripción general

Descripción

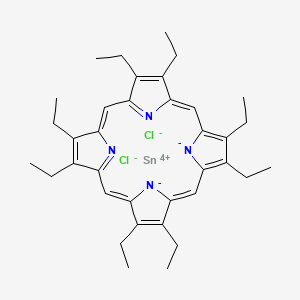

Phthalate Ionophore I, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin (IV) dichloride, is a chemical compound with the empirical formula C36H44Cl2N4Sn . It has a molecular weight of 722.38 . It is used in phthalate-selective electrodes .

Molecular Structure Analysis

The molecular structure of Phthalate Ionophore I is complex, with a large number of carbon, hydrogen, nitrogen, and tin atoms . The SMILES string representation of its structure isCCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6Sn(Cl)n34)c(CC)c5CC . Physical And Chemical Properties Analysis

Phthalate Ionophore I is a solid substance . Its physical and chemical properties, such as air and water solubilities, decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as Phthalate Ionophore I .Aplicaciones Científicas De Investigación

Monitoreo Ambiental

Ionóforo de Ftalato I: se utiliza en el desarrollo de electrodos selectivos de iones (ISEs) para el monitoreo ambiental. Estos electrodos son capaces de detectar cantidades traza de iones en muestras de agua ambiental, lo cual es crucial para evaluar la calidad del agua y detectar contaminantes . El papel del ionóforo es atrapar los iones de interés, permitiendo mediciones precisas y reproducibles.

Diagnóstico Clínico

En el diagnóstico clínico, los sensores basados en This compound se emplean para medir las concentraciones de iones en fluidos biológicos. Esto es particularmente importante para monitorear el equilibrio electrolítico y diagnosticar trastornos relacionados. La selectividad y sensibilidad del ionóforo lo convierten en una herramienta invaluable en los laboratorios médicos .

Control de Calidad de Alimentos

El compuesto también se aplica en la industria alimentaria para fines de control de calidad. Ayuda a determinar la concentración de iones en las muestras de alimentos, asegurando que los productos cumplan con los estándares de seguridad y los requisitos reglamentarios .

Sensores Potenciométricos de pH

This compound: se ha utilizado para extender el rango de trabajo de los sensores potenciométricos de pH. Estos sensores, con membranas sensoras de poli (metacrilato de decilo), se benefician de la capacidad del ionóforo para minimizar la interferencia del ftalato de hidrógeno, un componente común de los tampones comerciales de pH .

Monitoreo de Procesos

En el monitoreo de procesos, el ionóforo se integra en sensores que controlan y optimizan los procesos industriales. Su capacidad para proporcionar lecturas rápidas y precisas de la concentración de iones es esencial para mantener la calidad del producto y la eficiencia del proceso .

Análisis de Aleaciones

El compuesto encuentra aplicación en el análisis de aleaciones. Al determinar el contenido de iones, ayuda a verificar las composiciones de las aleaciones y detectar impurezas que podrían afectar las propiedades del material .

Tratamiento de Aguas Residuales

This compound: es fundamental en las plantas de tratamiento de aguas residuales. Ayuda en la detección y cuantificación de iones, lo cual es vital para evaluar la efectividad de los procesos de tratamiento y asegurar que el agua tratada sea segura para su descarga o reutilización .

Investigación y Desarrollo

Por último, el ionóforo se utiliza en I+D para explorar nuevas aplicaciones y mejorar las tecnologías existentes. Su versatilidad y características de rendimiento lo convierten en un tema de investigación continua, con aplicaciones potenciales aún por descubrir .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.

Cellular Effects

Phthalate Ionophore I exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Phthalate Ionophore I has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Phthalate Ionophore I functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, Phthalate Ionophore I can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of Phthalate Ionophore I can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Phthalate Ionophore I in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of Phthalate Ionophore I are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, Phthalate Ionophore I can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Phthalate Ionophore I is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, Phthalate Ionophore I is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of Phthalate Ionophore I can affect its localization and activity, influencing its overall impact on cellular function.

Subcellular Localization

Phthalate Ionophore I is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of Phthalate Ionophore I can influence its activity and function, affecting processes such as ion transport and cellular signaling.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phthalate Ionophore I involves the condensation of 2-hydroxy-1,3-dimethylimidazolidine with phthalic anhydride in the presence of a catalyst.", "Starting Materials": [ "2-hydroxy-1,3-dimethylimidazolidine", "Phthalic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Dissolve 2-hydroxy-1,3-dimethylimidazolidine and phthalic anhydride in a suitable solvent (e.g. toluene)", "Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain Phthalate Ionophore I as a white solid" ] } | |

Número CAS |

25777-43-9 |

Fórmula molecular |

C36H54Cl2N4Sn |

Peso molecular |

732.5 g/mol |

Nombre IUPAC |

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |

InChI |

InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |

Clave InChI |

AHQOUWGBWLLNBM-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |

SMILES canónico |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492312.png)

![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)

![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)

![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

amine](/img/structure/B1492325.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)